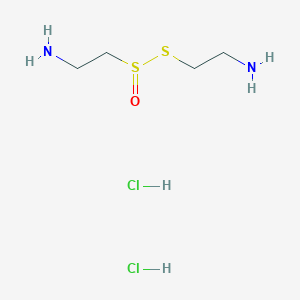
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2OS2 and a molecular weight of 241.19 g/mol.
Preparation Methods
The synthesis of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride involves several steps. Typically, the synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they generally include key proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride can be compared with other similar compounds, such as 2-(2-aminoethylsulfonylsulfanyl)ethanamine and 2-(2-pyridinyldithio)ethylamine. These compounds share similar structural features but may differ in their specific chemical properties and applications.
Properties
IUPAC Name |
2-(2-aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS2.2ClH/c5-1-3-8-9(7)4-2-6;;/h1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKRSUGVDPNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)CCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)


![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2531371.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
